Diethyl diethylmalonate Diethyl diethylmalonate
Brand Name: Vulcanchem
CAS No.: 77-25-8
VCID: VC20866529
InChI: InChI=1S/C11H20O4/c1-5-11(6-2,9(12)14-7-3)10(13)15-8-4/h5-8H2,1-4H3
SMILES: CCC(CC)(C(=O)OCC)C(=O)OCC
Molecular Formula: C11H20O4
Molecular Weight: 216.27 g/mol

Diethyl diethylmalonate

CAS No.: 77-25-8

Cat. No.: VC20866529

Molecular Formula: C11H20O4

Molecular Weight: 216.27 g/mol

* For research use only. Not for human or veterinary use.

Diethyl diethylmalonate - 77-25-8

Specification

CAS No. 77-25-8
Molecular Formula C11H20O4
Molecular Weight 216.27 g/mol
IUPAC Name diethyl 2,2-diethylpropanedioate
Standard InChI InChI=1S/C11H20O4/c1-5-11(6-2,9(12)14-7-3)10(13)15-8-4/h5-8H2,1-4H3
Standard InChI Key ZKBBUZRGPULIRN-UHFFFAOYSA-N
SMILES CCC(CC)(C(=O)OCC)C(=O)OCC
Canonical SMILES CCC(CC)(C(=O)OCC)C(=O)OCC
Boiling Point 230.0 °C

Introduction

Chemical Structure and Properties

Diethyl diethylmalonate features a central carbon substituted with two ethyl groups, flanked by two carboxylic ester groups. The presence of these ethyl substituents on the central carbon significantly alters the reactivity compared to unsubstituted diethyl malonate, particularly by eliminating the acidic hydrogens at the alpha position.

Structural Characteristics

The molecular formula of diethyl diethylmalonate is C₁₁H₂₀O₄, with a molecular weight of 216.2741 g/mol . The structure consists of a quaternary carbon center with two ethyl groups and two carboxyethoxy groups. This molecular arrangement gives the compound its unique chemical properties and reactivity profile.

Physical Properties

Diethyl diethylmalonate is a colorless liquid with specific physical properties that are important for its handling and applications. Table 1 summarizes the key physical properties of this compound.

Table 1: Physical Properties of Diethyl Diethylmalonate

PropertyValueReference
Molecular Weight216.2741 g/mol
Physical StateColorless liquid
Boiling Point503.2 K (230°C)
Enthalpy of Vaporization68.5 kJ/mol at 401 K

Synthesis Methods

Several methods have been developed for the synthesis of diethyl diethylmalonate, with the most common approach involving the alkylation of diethyl malonate. Multiple synthetic routes have been documented, each with specific advantages depending on the intended application and available resources.

Alkylation of Diethyl Malonate

The most common synthesis method involves the alkylation of diethyl malonate using ethyl halides in the presence of a strong base. This process typically follows these steps:

  • Formation of sodium ethoxide by reacting sodium with absolute ethanol

  • Addition of diethyl malonate to generate the corresponding enolate

  • Reaction with ethyl bromide to introduce the first ethyl group

  • Second alkylation reaction to introduce the second ethyl group

The reaction can be represented as follows:

CH₂(COOC₂H₅)₂ + NaOC₂H₅ → NaCH(COOC₂H₅)₂ + C₂H₅OH
NaCH(COOC₂H₅)₂ + C₂H₅Br → C₂H₅CH(COOC₂H₅)₂ + NaBr
C₂H₅CH(COOC₂H₅)₂ + NaOC₂H₅ → NaC(C₂H₅)(COOC₂H₅)₂ + C₂H₅OH
NaC(C₂H₅)(COOC₂H₅)₂ + C₂H₅Br → (C₂H₅)₂C(COOC₂H₅)₂ + NaBr

Ethanolamine-Cuprous Chloride Method

A synthetic method described in a Chinese patent employs ethanolamine and cuprous chloride to produce diethyl diethylmalonate, which offers potential advantages for industrial production:

  • Addition of 1.13 mol of ethanolamine and 0.5 mol of cuprous chloride to a reaction vessel

  • Controlled addition of 0.65 mol of diethyl malonate over 2-3 hours

  • Heating the resulting solution to 70-75°C and maintaining this temperature

Critical Factors in Synthesis

Based on discussions from chemistry forums, several key factors influence the success of diethyl diethylmalonate synthesis:

  • Anhydrous conditions are essential, as moisture significantly reduces yields

  • The order of addition is critical, particularly when adding diethyl malonate to sodium ethoxide

  • Temperature control during reaction stages impacts product quality

  • Adequate stirring ensures proper mixing and prevents localized overheating

Applications

Diethyl diethylmalonate has several important applications, with its primary use centered around pharmaceutical synthesis.

Barbiturate Synthesis

The most significant application of diethyl diethylmalonate is in the synthesis of barbital, one of the original barbiturate drugs. The reaction proceeds through the condensation of diethyl diethylmalonate with urea in the presence of sodium ethoxide . This synthetic pathway is represented as:

(C₂H₅)₂C(COOC₂H₅)₂ + H₂NCONH₂ + NaOC₂H₅ → barbital + byproducts

Barbital, historically used as a sedative and hypnotic agent, was one of the first barbiturates introduced to clinical medicine, highlighting the pharmaceutical importance of diethyl diethylmalonate.

Other Applications

While less documented, diethyl diethylmalonate potentially serves as a precursor for other organic compounds where a quaternary carbon center with ethyl substituents is desired. It may also find application in specialized organic synthesis routes requiring bulky malonate derivatives.

Physical and Chemical Data

Spectroscopic Data

Spectroscopic data for diethyl diethylmalonate provides critical information for identification and structure confirmation. Table 2 summarizes available spectroscopic data compiled from search results.

Table 2: Spectroscopic Data for Diethyl Diethylmalonate

Spectroscopic ParameterInformationReference
IUPAC Standard InChIKeyZKBBUZRGPULIRN-UHFFFAOYSA-N
SMILES NotationCCOC(=O)C(CC)(CC)C(=O)OCC
InChI1S/C11H20O4/c1-5-11(6-2,9(12)14-7-3)10(13)15-8-4/h5-8H2,1-4H3

Thermodynamic Properties

The thermodynamic properties of diethyl diethylmalonate provide important information for process design and handling. The enthalpy of vaporization is 68.5 kJ/mol at 401 K, as determined by Stephenson and Malanowski (1987) .

Reactions

Diethyl diethylmalonate undergoes several important reactions that highlight its chemical utility. Unlike its parent compound diethyl malonate, it lacks the acidic hydrogen at the α-carbon position, resulting in distinctly different reactivity patterns.

Hydrolysis

Diethyl diethylmalonate can undergo hydrolysis under basic or acidic conditions to yield diethylmalonic acid. This reaction is important for accessing the corresponding dicarboxylic acid:

(C₂H₅)₂C(COOC₂H₅)₂ + 2NaOH → (C₂H₅)₂C(COONa)₂ + 2C₂H₅OH

Decarboxylation

The resulting diethylmalonic acid can undergo decarboxylation when heated, producing 2-ethylbutyric acid:

(C₂H₅)₂C(COOH)₂ → (C₂H₅)₂CHCOOH + CO₂

This decarboxylation reaction is characteristic of malonic acid derivatives and provides a route to synthesize substituted carboxylic acids.

Condensation with Urea

As previously mentioned, the most significant reaction of diethyl diethylmalonate is its condensation with urea to form barbital. This reaction proceeds under basic conditions:

(C₂H₅)₂C(COOC₂H₅)₂ + H₂NCONH₂ + 2NaOC₂H₅ → 5,5-diethylbarbituric acid + 3C₂H₅OH + 2Na⁺

This reaction illustrates the pharmaceutical importance of diethyl diethylmalonate in the synthesis of barbiturates .

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